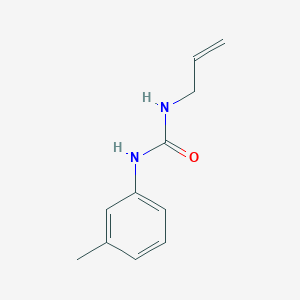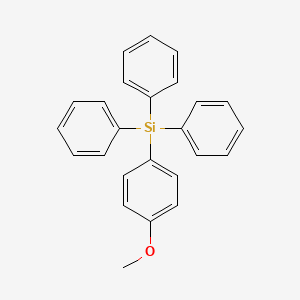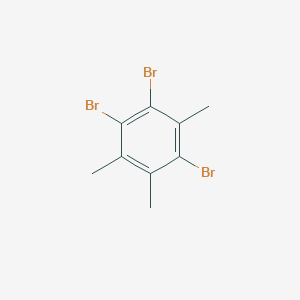
1,2,4-Tribromo-3,5,6-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Tribromo-3,5,6-trimethylbenzene is an organic compound with the molecular formula C9H9Br3. It is a derivative of benzene, where three bromine atoms and three methyl groups are substituted at specific positions on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
1,2,4-Tribromo-3,5,6-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,2,4-trimethylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1,2,4-Tribromo-3,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Aplicaciones Científicas De Investigación
1,2,4-Tribromo-3,5,6-trimethylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,4-tribromo-3,5,6-trimethylbenzene exerts its effects involves interactions with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules . The methyl groups can affect the compound’s hydrophobicity and overall stability . These interactions play a crucial role in the compound’s behavior in different chemical and biological systems.
Comparación Con Compuestos Similares
1,2,4-Tribromo-3,5,6-trimethylbenzene can be compared with other similar compounds, such as:
1,3,5-Tribromo-2,4,6-trimethylbenzene: This compound has a similar structure but with different bromine substitution patterns, leading to distinct chemical properties.
2,4,6-Tribromo-1,3,5-trimethylbenzene: Another isomer with different substitution patterns, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its isomers .
Propiedades
Número CAS |
90326-72-0 |
|---|---|
Fórmula molecular |
C9H9Br3 |
Peso molecular |
356.88 g/mol |
Nombre IUPAC |
1,2,4-tribromo-3,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-4-5(2)8(11)9(12)6(3)7(4)10/h1-3H3 |
Clave InChI |
WPHRROGPXRIHEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



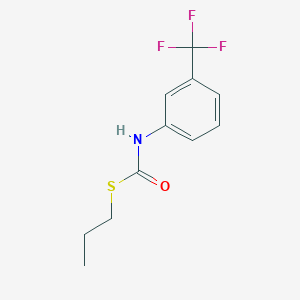
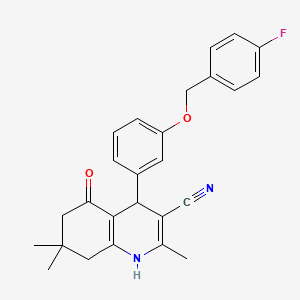
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)

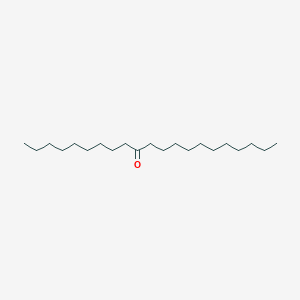

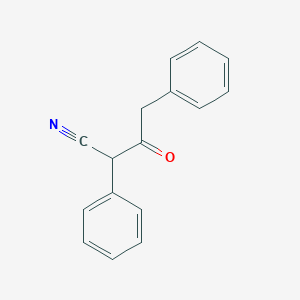

![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
